Methyl 3-(4-bromophenyl)prop-2-ynoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFQGEHRFXJKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356530 | |
| Record name | methyl 3-(4-bromophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42122-27-0 | |
| Record name | methyl 3-(4-bromophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(4-bromophenyl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 4 Bromophenyl Prop 2 Ynoate
Transition Metal-Catalyzed Cross-Coupling Approaches for Methyl 3-(4-Bromophenyl)prop-2-ynoate
Transition metal catalysis, particularly using palladium, is the cornerstone for the synthesis of aryl alkynes like this compound. These methods offer high efficiency and functional group tolerance.
Palladium-Catalyzed Sonogashira Coupling Reactions in this compound Synthesis
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this involves the coupling of 1-bromo-4-iodobenzene (B50087) (or a related aryl halide) with methyl propiolate.
The efficiency of the Sonogashira coupling is highly dependent on the careful selection of the catalyst, ligands, base, and solvent.
Catalytic Systems: While traditional systems often utilize palladium complexes like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, research has focused on developing more active and stable catalysts. libretexts.org For instance, palladacycles have been shown to be efficient pre-catalysts for copper-free Sonogashira couplings in aqueous media, allowing for lower catalyst loadings. kaust.edu.sa The development of air-stable organopalladium catalysts has also enabled these reactions to be conducted under ambient conditions, simplifying the experimental setup. wikipedia.org
Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and XPhos, are commonly employed. libretexts.orgresearchgate.net Studies have shown that bulky, electron-rich phosphine ligands can be particularly effective in copper-free Sonogashira reactions. nih.gov Hydrazone-based ligands have also emerged as air-stable alternatives to phosphines, promoting high turnover numbers at low palladium loadings. organic-chemistry.org
Bases: An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. kaust.edu.sanrochemistry.com The base can sometimes also serve as the solvent. nrochemistry.com Other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also been used effectively. wikipedia.orgijnc.ir The choice of base can significantly impact the reaction yield and rate.
Solvents: A variety of solvents can be used for the Sonogashira reaction, with tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) being common choices. organic-chemistry.orgnrochemistry.comscirp.org Recent efforts towards "green chemistry" have led to the development of protocols using water as a solvent, often with the aid of surfactants or co-solvents. organic-chemistry.orgkaust.edu.sa
Table 1: Optimization of Sonogashira Coupling Reaction Conditions
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Catalyst | Pd(CF₃COO)₂ | Optimal catalyst at 2.5 mol% loading. | scirp.org |
| Pd/CuFe₂O₄ MNPs | Efficient and magnetically separable nanocatalyst. | ijnc.ir | |
| Ligand | PPh₃ | Effective ligand at 5 mol% loading. | scirp.org |
| XPhos | Active ligand in copper-free Sonogashira coupling. | researchgate.net | |
| Hydrazone | Superior performance at low palladium loadings. | organic-chemistry.org | |
| Base | Et₃N | Optimal base for the reaction. | scirp.org |
| K₂CO₃ | Selected due to availability and low cost. | ijnc.ir | |
| DBU | Crucial for efficient coupling without copper. | nih.gov | |
| Solvent | DMF | Effective solvent for the reaction. | scirp.org |
| Ethanol | Green and environmentally friendly solvent. | ijnc.ir | |
| Water | Sustainable medium, often requiring no organic co-solvents. | kaust.edu.sa |
The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-iodobenzene) to form a Pd(II) complex. libretexts.orgnrochemistry.com
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. nrochemistry.com
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product, this compound, and regenerate the Pd(0) catalyst. nrochemistry.com
The Copper Cycle:
Acetylide Formation: The copper(I) salt reacts with the terminal alkyne (methyl propiolate) in the presence of a base to form a copper acetylide intermediate. wikipedia.org This species is more nucleophilic than the original alkyne, facilitating the transmetalation step.
In copper-free Sonogashira reactions , the mechanism is slightly different. The deprotonation of the alkyne is thought to occur on the palladium center after the formation of a π-alkyne-palladium complex. libretexts.org
Exploration of Other Palladium-Mediated Coupling Strategies
Besides the Sonogashira reaction, other palladium-catalyzed cross-coupling methods can be envisioned for the synthesis of related structures, which could be adapted for this compound. For example, Suzuki and Stille couplings are powerful methods for forming C-C bonds. nih.gov While not directly producing the alkyne, these reactions could be used to synthesize precursors or analogues. For instance, a Suzuki coupling could be employed to couple a boronic acid derivative with an appropriate bromo-substituted propiolate ester.
Alternative Synthetic Routes to this compound
While palladium-catalyzed reactions are dominant, other synthetic strategies can be considered.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs could be applied. For example, a three-component reaction involving 1,4-dibromobenzene, a source of the propiolate moiety, and a third component could potentially lead to the desired product or a closely related derivative in a single step.
Functional Group Interconversions Leading to the Prop-2-ynoate Core
The construction of the characteristic prop-2-ynoate moiety of this compound can be achieved through various functional group interconversions. While the direct coupling of an aryl halide with a terminal alkyne is a primary strategy, other transformations can also be employed to generate the key alkyne and ester functionalities.
One of the most prominent methods for forging the aryl-alkyne bond is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of an aryl halide, in this case, a 4-bromophenyl derivative, with a terminal alkyne such as methyl propiolate. The reaction is generally co-catalyzed by a copper(I) salt and proceeds in the presence of a base. For the synthesis of this compound, a common approach would involve the reaction of 1-bromo-4-iodobenzene with methyl propiolate. The greater reactivity of the carbon-iodine bond allows for selective coupling at the iodo-position, leaving the bromo-substituent intact for further functionalization.
A notable study by Eckert and Ipaktschi detailed a direct cross-coupling of aryl iodides with methyl propiolate using a Pd(PPh₃)₂Cl₂/CuI catalyst system in the presence of potassium carbonate as the base. This method avoids the use of amine bases, which can lead to side reactions like Michael addition with the electron-deficient alkyne.
Beyond direct coupling, the prop-2-ynoate core can be accessed through the decarboxylation of acetylenic acids . For instance, a suitably substituted arylpropiolic acid could be synthesized and subsequently esterified and decarboxylated to yield the target methyl arylpropiolate. However, this approach is often less direct than cross-coupling methodologies.
Another potential, though less common, functional group interconversion could involve the transformation of a carbonyl group. For example, a 4-bromobenzaldehyde (B125591) derivative could, in principle, be converted to the corresponding terminal alkyne through a multi-step sequence such as the Corey-Fuchs reaction, followed by esterification. This route, however, is more circuitous compared to the more convergent Sonogashira coupling.
Sustainable and Green Chemistry Methodologies (e.g., Aqueous Media, Microwave Assistance)
In recent years, a significant focus in organic synthesis has been the development of more environmentally benign and efficient reaction protocols. The synthesis of this compound and related aryl propiolates has benefited from these advancements, particularly through the use of aqueous media and microwave-assisted synthesis.
Aqueous Media:
The Sonogashira coupling, traditionally performed in organic solvents, has been successfully adapted to aqueous conditions. This approach is highly desirable from a green chemistry perspective as it reduces the reliance on volatile and often toxic organic solvents. The use of water as a solvent can be facilitated by the addition of surfactants to solubilize the organic reactants. For the synthesis of aryl alkynes, catalyst systems such as Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst have been shown to be effective in aqueous surfactant solutions. The reaction of aryl halides with terminal alkynes can proceed at moderate temperatures in these systems, offering a greener alternative to traditional methods.
Interactive Data Table: Sonogashira Coupling in Aqueous Media
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1-Iodonaphthalene | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | 2% SDS in Water | 40 | 85 |
| 2 | 1-Bromonaphthalene | 1-Octyne | Pd(PPh₃)₂Cl₂ | 2% CTAB in Water | 40 | 70 |
| 3 | 4-Iodoanisole | Phenylacetylene | Pd/CuFe₂O₄ | Ethanol/Water | 70 | 95 |
This table presents representative data for Sonogashira reactions in aqueous or partially aqueous systems, demonstrating the feasibility of this green approach.
Microwave Assistance:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved product purity. organic-chemistry.org The Sonogashira coupling is particularly amenable to microwave heating. The rapid and efficient heating provided by microwaves can significantly reduce the time required for the coupling of aryl halides with terminal alkynes. organic-chemistry.org
Studies have demonstrated the successful microwave-assisted Sonogashira coupling of a broad range of aryl iodides, bromides, and even chlorides with terminal alkynes. organic-chemistry.org For the synthesis of a compound like this compound, a microwave-assisted Sonogashira reaction between a 4-bromophenyl halide and methyl propiolate could offer a significant improvement in efficiency over conventional heating methods. organic-chemistry.org These reactions can often be performed in minutes rather than hours, and in some cases, under solvent-free or copper-free conditions, further enhancing their green credentials. mdpi.comorganic-chemistry.org
Interactive Data Table: Microwave-Assisted Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / PPh₃ | Et₃N | 10 | 92 |
| 2 | Iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 5 | 95 |
| 3 | 4-Iodotoluene | Phenylacetylene | Pd-MCM-41 | DBU | 40 | 88 |
This table showcases typical conditions and outcomes for microwave-assisted Sonogashira couplings, highlighting the rapid nature and high efficiency of this technology.
The adoption of these sustainable and green methodologies not only provides more efficient routes to this compound but also aligns with the broader goals of modern chemical synthesis to minimize environmental impact.
Chemical Reactivity and Transformation Pathways of Methyl 3 4 Bromophenyl Prop 2 Ynoate
Cycloaddition Reactions of Methyl 3-(4-Bromophenyl)prop-2-ynoate
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. For alkynes like this compound, the electron-withdrawing nature of the ester group and the electronic effects of the bromophenyl group are expected to influence its reactivity and selectivity in these transformations.
[3+2] Cycloadditions
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a widely used method for synthesizing five-membered heterocyclic rings. nih.govresearchgate.netnih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile—in this case, the alkyne bond of this compound—to form a five-membered ring.
Regioselectivity and Stereoselectivity Studies
The regioselectivity and stereoselectivity of [3+2] cycloadditions are critical aspects that determine the structure of the final product. nih.govmdpi.com For an unsymmetrical alkyne such as this compound, the reaction with a 1,3-dipole can potentially yield two different regioisomers. The outcome is typically governed by the electronic and steric properties of both the dipolarophile and the dipole, often analyzed through frontier molecular orbital (FMO) theory. rsc.org While comprehensive studies on nitrones reacting with other dipolarophiles have been conducted to understand these factors nih.govresearchgate.netnih.gov, specific regioselectivity and stereoselectivity data for the reaction of this compound are not detailed in the available literature.
Reactivity as a Dipolarophile
The reactivity of an alkyne as a dipolarophile is significantly influenced by its substituents. The ester group in this compound is electron-withdrawing, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne. This electronic feature generally makes it a good candidate for reactions with high-energy HOMO (Highest Occupied Molecular Orbital) dipoles. Such reactions are classified as forward electron density flux processes. nih.gov The 4-bromophenyl group can also modulate the electronic properties of the alkyne bond. However, specific kinetic or theoretical data quantifying its reactivity as a dipolarophile is not available.
Scope with Diverse Dipoles (e.g., Nitrile N-Oxides)
Nitrile oxides are common 1,3-dipoles used in cycloaddition reactions to synthesize isoxazoles, which are important heterocyclic motifs. rushim.ruresearchgate.net The reaction of an alkyne with a nitrile oxide is a classic example of a [3+2] cycloaddition. researchgate.net The scope of this reaction is typically broad, allowing for various substituents on both the nitrile oxide and the alkyne. While the reaction of aryl nitrile oxides with various alkenes and alkynes is well-documented beilstein-journals.org, specific examples detailing the reaction of this compound with a diverse range of dipoles, including various nitrile N-oxides, have not been specifically reported. The expected products would be substituted isoxazoles, but yields, and regioselectivity for this specific substrate remain uncharacterized.
[2+2] Cycloadditions and Photochemical Transformations
[2+2] cycloadditions, particularly those induced by photochemistry, are a primary method for the synthesis of four-membered cyclobutane (B1203170) or cyclobutene (B1205218) rings. orgsyn.org These reactions typically occur between two unsaturated components, such as two alkenes or an alkene and an alkyne. When an alkyne is involved, the initial product is a cyclobutene. These transformations are often initiated by UV light, which excites one of the reactants to a higher energy state. While photochemical [2+2] cycloadditions are a known class of reactions novapublishers.com, there is no specific information available detailing the photochemical transformations or [2+2] cycloaddition behavior of this compound.
Intramolecular Cycloaddition Processes
Intramolecular cycloadditions occur when the reacting dipole and dipolarophile (or other reacting moieties) are part of the same molecule. These reactions are powerful for constructing complex polycyclic systems in a single step. For this compound to undergo such a reaction, a suitable reacting partner (like a 1,3-dipole or another unsaturated bond) would need to be tethered to the molecule. There are currently no studies or data available that describe intramolecular cycloaddition processes originating from a precursor derived from this compound.
C-H Functionalization and Activation Reactions Involving this compound
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This compound, with its electron-deficient alkyne moiety, is a suitable coupling partner in various C-H activation reactions, particularly those catalyzed by transition metals.
Palladium-Catalyzed C-H Activation
Palladium catalysis is a cornerstone of C-H activation chemistry. In the context of this compound, palladium catalysts can facilitate the coupling of the alkyne with C-H bonds of various arene and heteroarene partners. These reactions typically proceed via an initial C-H bond cleavage at the coupling partner, often directed by a functional group, to form a palladacycle intermediate. This intermediate can then undergo migratory insertion with the activated alkyne of this compound, followed by reductive elimination to afford the C-H functionalized product.
Cationic palladium(II) complexes, in particular, have demonstrated high reactivity towards the aromatic C-H activation of directing groups like arylureas, even at room temperature. Such catalysts, generated in situ from precursors like Pd(OAc)₂ and HBF₄, can effectively catalyze cross-coupling reactions with activated alkenes and alkynes. The catalytic cycle generally involves:
C-H activation to form a cationic palladacycle.
Coordination and insertion of the alkyne (this compound).
Regeneration of the active cationic palladium catalyst.
While specific studies detailing the use of this compound in palladium-catalyzed C-H activation are not extensively documented, the general reactivity of aryl propiolates in these transformations is well-established. The table below summarizes representative conditions for palladium-catalyzed C-H olefination, which are analogous to the expected reactions with activated alkynes.
| Arene Substrate | Alkene/Alkyne Partner | Palladium Catalyst | Oxidant/Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Acetanilide | n-Butyl acrylate (B77674) | Pd(OAc)₂ | Ag₂CO₃ / Pivalic Acid | Toluene | 110 | 85 |
| 2-Phenylpyridine | Ethyl acrylate | Pd(MeCN)₄₂ | - | MeCN | RT | 95 |
| N-Arylurea | Styrene | Pd(OAc)₂ / HBF₄ | AgOAc | TFA/DCE | RT | 88 |
| 1H-Indole | Methyl acrylate | Pd(OAc)₂ | Cu(OAc)₂ / AgF | DMF | 100 | 78 |
Broadening the Scope of C-H Functionalization Strategies
Beyond palladium, other transition metals are also capable of catalyzing C-H functionalization reactions with activated alkynes. Methodologies are continually being developed to control the regioselectivity of these reactions, often employing noncovalent interactions to direct the catalyst to a specific C-H bond. These strategies can overcome the limitations of traditional directing groups, which require installation and removal steps. While direct applications with this compound are yet to be widely reported, the principles of these advanced C-H functionalization techniques are applicable and suggest a broad potential for this substrate in the synthesis of complex molecular architectures.
Nucleophilic Addition and Substitution Reactions at this compound
The propiolate moiety in this compound is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. acs.org This reactivity is due to the polarization of the carbon-carbon triple bond by the adjacent electron-withdrawing methyl ester group, rendering the β-carbon electrophilic.
The 1,4-conjugate addition, or Michael addition, is a highly efficient and synthetically useful transformation. acs.org It is particularly effective with soft nucleophiles, which preferentially attack the β-carbon of the alkyne over the carbonyl carbon. nih.gov Common nucleophiles that participate in conjugate addition to activated alkynes include thiols, amines, alcohols, and resonance-stabilized carbanions. nih.gov
For instance, the reaction with thiols (thiol-yne reaction) is often highly efficient, proceeding rapidly under mild conditions, sometimes catalyzed by a base to generate the more nucleophilic thiolate anion. nih.gov Similarly, primary and secondary amines can add to the propiolate to form enamines or their tautomers. These reactions are foundational for the synthesis of a diverse array of functionalized alkenes and are frequently employed in the construction of heterocyclic systems. acs.org
The table below illustrates the expected products from the nucleophilic addition of various classes of nucleophiles to this compound, based on established reactivity patterns of activated alkynes.
| Nucleophile Class | Example Nucleophile | Catalyst/Conditions | Expected Product Type | Stereoselectivity |
|---|---|---|---|---|
| Thiols | Thiophenol | Base (e.g., Et₃N) | β-Thioenol ether | Typically E/Z mixture, often favoring Z |
| Primary Amines | Aniline (B41778) | Neat or in polar solvent | Enamine | Predominantly Z-isomer |
| Secondary Amines | Piperidine (B6355638) | Neat or in polar solvent | Enamine | Predominantly Z-isomer |
| Alcohols | Methanol (B129727) | Base (e.g., NaOMe) | β-Alkoxyenoate | Mixture of E and Z isomers |
| Stabilized Carbanions | Diethyl malonate | Base (e.g., NaOEt) | Michael adduct | - |
Reduction and Hydrogenation Chemistry of this compound
The selective reduction of the alkyne functionality in this compound to either a (Z)- or (E)-alkene is a crucial transformation in organic synthesis. The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions.
Z-Selective Reduction Protocols for Prop-2-ynoates
The semi-hydrogenation of alkynes to (Z)-alkenes (cis-alkenes) is a common and important reaction. Several catalytic systems have been developed to achieve high Z-selectivity, minimizing over-reduction to the corresponding alkane.
Classic methods include the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). More modern approaches utilize a variety of transition metal catalysts, including those based on palladium, nickel, cobalt, and copper, often with specific ligands to control stereoselectivity. For example, phosphine-free cobalt complexes have been shown to catalyze the transfer semi-hydrogenation of diverse alkynes to Z-alkenes at room temperature using ammonia (B1221849) borane (B79455) as a hydrogen source. Another environmentally friendly method involves in situ generated copper nanoparticles for the (Z)-selective transfer semihydrogenation of alkynes. rsc.org
The table below outlines various catalytic systems reported for the Z-selective semi-hydrogenation of alkynes, which are applicable to this compound.
| Catalyst System | Hydrogen Source | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | H₂ gas | Methanol, Hexane | Room Temperature | Classic method, good selectivity. |
| Pd nanoparticles on CaCO₃ | H₂ gas | Ethanol | Room Temperature | High selectivity for Z-alkene. |
| (NNN)Co(II) complexes | Ammonia Borane | Methanol | Room Temperature | Tolerates sensitive functional groups. |
| In situ generated Cu Nanoparticles | Ammonia Borane | Methanol/Water | Room Temperature | Environmentally friendly, catalyst can be reused. rsc.org |
| Mo₃S₄ Clusters | H₂ gas | Acetonitrile | 90 °C | Excellent yields and Z-selectivity under soft conditions. nih.govnih.gov |
Derivatization Strategies and Scaffold Modification of this compound
The structure of this compound offers two primary sites for derivatization: the activated alkyne and the aryl bromide moiety. This dual reactivity allows for the construction of a wide range of complex molecules and heterocyclic scaffolds.
Modification of the Propiolate Group: As discussed in section 3.3, the propiolate group is susceptible to nucleophilic attack. This reactivity can be harnessed to synthesize various heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, a common motif in medicinal chemistry. dergipark.org.trmdpi.comresearchgate.netnih.govorganic-chemistry.org The general synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an activated alkyne) with a hydrazine. mdpi.com Similarly, cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones, can be employed to construct triazoles and isoxazolines, respectively. novapublishers.com
Modification of the Aryl Bromide Group: The 4-bromophenyl group is a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds at the para-position of the aromatic ring.
Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters allows for the formation of biaryl or styrenyl derivatives.
Sonogashira Coupling: Coupling with terminal alkynes provides access to diarylacetylene structures. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira reaction is a powerful tool for C-C bond formation, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
Heck Coupling: Reaction with alkenes can introduce a vinyl group, leading to the formation of stilbene-like structures. organic-chemistry.orgwikipedia.org The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with various amines.
These derivatization strategies allow the molecular scaffold of this compound to be extensively modified, making it a valuable building block in synthetic and medicinal chemistry.
Chemical Modifications at the Methyl Ester Moiety
The methyl ester group is a classic functional group that can undergo several fundamental transformations, primarily through nucleophilic acyl substitution.
Hydrolysis and Saponification: One of the most common reactions of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 3-(4-bromophenyl)prop-2-ynoic acid. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the carboxylic acid product. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : The more common and generally irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukchemistrylearner.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. chemistrylearner.comlibretexts.org This process initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemguide.co.uk Saponification is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk Studies on the hydrolysis of the related methyl propiolate have shown that the reaction can proceed even under neutral pH conditions, with kinetics that resemble base catalysis, due to the inherent instability of the propiolic acid product. researchgate.net
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process where the alcohol reactant replaces the methoxy (B1213986) group of the ester. Driving the reaction to completion often requires using the reactant alcohol as the solvent or removing the methanol byproduct as it forms.
| Reaction | Reagents | Product | Notes |
| Saponification | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-(4-bromophenyl)prop-2-ynoic acid | Irreversible reaction yielding the carboxylate salt, followed by protonation. chemguide.co.ukchemistrylearner.com |
| Acid Hydrolysis | H₃O⁺ (e.g., dil. HCl), Heat | 3-(4-bromophenyl)prop-2-ynoic acid | Reversible reaction; requires excess water to favor product formation. chemguide.co.uk |
| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 3-(4-bromophenyl)prop-2-ynoate | An equilibrium process to form a new ester. |
Transformations Involving the 4-Bromophenyl Substituent (e.g., Secondary Cross-Couplings)
The bromine atom on the phenyl ring is a key functional handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing the 4-bromophenyl group to be elaborated into more complex structures.
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the aryl bromide with an organoboron reagent (such as a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of biaryl compounds or for introducing alkyl or vinyl substituents at the 4-position of the phenyl ring. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for synthesizing diarylacetylenes or other substituted alkynes, extending the conjugation of the aromatic system. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govnih.gov
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. mdpi.comorganic-chemistry.org This reaction is a powerful tool for creating new carbon-carbon bonds and is widely used for the vinylation of aryl halides. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. libretexts.org However, the high toxicity of tin compounds is a significant drawback. wikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Methyl 3-(4-arylphenyl)prop-2-ynoate |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Methyl 3-(4-(alkynyl)phenyl)prop-2-ynoate |
| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Methyl 3-(4-vinylphenyl)prop-2-ynoate derivative |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | Methyl 3-(4-substituted-phenyl)prop-2-ynoate |
Reactions at the Alkynyl Moiety
The electron-withdrawing methyl ester group activates the carbon-carbon triple bond, making it susceptible to a range of reactions, particularly nucleophilic additions and cycloadditions.
Nucleophilic Conjugate Addition: The alkyne in this compound acts as a Michael acceptor, readily undergoing 1,4-conjugate addition with various soft nucleophiles. acs.orgnih.gov This reactivity is a cornerstone of its utility in synthesis.
Thiol-yne Reaction: Thiols are potent nucleophiles that can add across the activated alkyne, typically in the presence of a base, to form vinyl sulfides. acs.org
Amino-yne and Hydroxyl-yne Reactions: Amines and alcohols can also serve as nucleophiles, though they are generally less reactive than thiols. These reactions lead to the formation of enamines and enol ethers, respectively. acs.org
The mechanism involves the attack of the nucleophile at the β-carbon of the alkyne, leading to an intermediate that is subsequently protonated. libretexts.orgyoutube.com
Cycloaddition Reactions: The activated alkyne is an excellent dienophile or dipolarophile in cycloaddition reactions, providing a direct route to various heterocyclic and carbocyclic systems.
[3+2] Cycloadditions: The alkyne can react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. researchgate.netscielo.org.mx For example, the reaction with an azide (B81097) (the Huisgen cycloaddition) yields a triazole, a key reaction in "click chemistry."
Diels-Alder [4+2] Cycloaddition: As a potent dienophile, the alkyne can react with conjugated dienes to form six-membered rings. wikipedia.org
These reactions are highly valuable for their ability to construct complex ring systems with high stereochemical control in a single step.
| Reaction Type | Reagent | Resulting Structure |
| Nucleophilic Addition | Thiols (R-SH) | Vinyl sulfide |
| Nucleophilic Addition | Amines (R₂NH) | Enamine |
| [3+2] Cycloaddition | Azides (R-N₃) | Triazole |
| [3+2] Cycloaddition | Nitrones | Isoxazoline |
| [4+2] Diels-Alder | Conjugated Diene | Substituted cyclohexadiene derivative |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 4 Bromophenyl Prop 2 Ynoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
Proton NMR spectroscopy of Methyl 3-(4-bromophenyl)prop-2-ynoate, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring appear as a set of doublets due to spin-spin coupling. The protons ortho to the bromine atom are deshielded and resonate at a lower field compared to the protons meta to the bromine atom. The methyl protons of the ester group appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the adjacent oxygen atom.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ) in ppm |
|---|---|
| Aromatic (d) | 7.57 |
| Aromatic (d) | 7.41 |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum displays signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at the lowest field due to its significant deshielding. The acetylenic carbons also have characteristic chemical shifts. The aromatic carbons show distinct signals, with their chemical shifts influenced by the bromine substituent. The carbon of the methyl group appears at the highest field.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C=O | 154.0 |
| Aromatic C | 133.5 |
| Aromatic C | 131.9 |
| Aromatic C | 125.1 |
| Aromatic C | 118.9 |
| Acetylenic C | 86.8 |
| Acetylenic C | 80.9 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex structural elucidation. These techniques can establish connectivity between protons (COSY), directly link protons to their attached carbons (HSQC), and identify longer-range correlations between protons and carbons (HMBC).
Detailed experimental data from 2D NMR studies specifically for this compound are not widely available in the reviewed literature. However, the application of these techniques would be expected to confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, an HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon, as well as the adjacent acetylenic carbon.
Elucidation of Solvent Effects on NMR Chemical Shifts
The chemical shifts of nuclei in NMR spectroscopy can be influenced by the solvent used for the analysis. This is due to interactions between the solute and solvent molecules, which can alter the local electronic environment of the nuclei. A systematic study of solvent effects involves recording NMR spectra in a variety of deuterated solvents with different polarities and properties.
A comprehensive study detailing the specific effects of various solvents on the NMR chemical shifts of this compound is not readily found in the current scientific literature. Such a study would provide deeper insights into the solute-solvent interactions and the electronic distribution within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups in a molecule. The FTIR spectrum of this compound shows characteristic absorption bands that correspond to the vibrations of its specific bonds. A strong absorption band is observed for the C≡C triple bond of the alkyne functional group. Another prominent feature is the strong absorption from the C=O stretching of the ester group. The C-O stretching vibrations of the ester are also present. In the aromatic region, C-H and C=C stretching vibrations can be observed.
Table 3: FTIR Spectral Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C≡C Stretch | 2231 |
| C=O Stretch | 1712 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Raman Spectroscopy
The spectrum is characterized by prominent peaks corresponding to the C≡C triple bond, the C=O ester carbonyl group, and vibrations of the 4-bromophenyl ring. The alkyne stretch is a particularly strong and sharp feature in the Raman spectrum, a characteristic of the symmetrical nature of this bond's vibration.
Interactive Data Table: Key Raman Shifts for this compound and Related Compounds
| Vibrational Mode | Predicted/Observed Raman Shift (cm⁻¹) | Compound | Reference |
| C≡C Stretch | ~2200-2250 | This compound (Predicted) | N/A |
| C=O Stretch | 1700 | Methyl prop-2-ynoate | nih.gov |
| Phenyl Ring Stretch | ~1580 | 3-(4-bromophenyl)-1-methoxy-1-methyl urea | sciensage.info |
| C-O Stretch | 1278 | Methyl prop-2-ynoate | nih.gov |
| C-Br Stretch | ~600-700 | 3-(4-bromophenyl)-1-methoxy-1-methyl urea | sciensage.info |
Assignment and Analysis of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups: the methyl ester, the carbon-carbon triple bond, and the para-substituted bromophenyl ring. By comparing with established literature values and spectral data from similar molecules, a detailed assignment of these vibrations can be achieved. uq.edu.auias.ac.in
Alkyne Group (C≡C): A strong, sharp absorption band is expected in the region of 2200-2250 cm⁻¹, characteristic of a disubstituted alkyne. This band is often more intense in the Raman spectrum than in the infrared spectrum.
Ester Group (C=O and C-O): The carbonyl (C=O) stretching vibration of the methyl ester is anticipated to appear as a strong band around 1700-1720 cm⁻¹. nih.gov The C-O single bond stretching vibrations will be present in the 1200-1300 cm⁻¹ region. nih.gov
Bromophenyl Group: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically appear in the 1450-1600 cm⁻¹ range. The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region. The C-Br stretching vibration is found at lower frequencies, typically in the 600-700 cm⁻¹ range. sciensage.info
Interactive Data Table: Assignment of Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkyne | C≡C Stretch | 2200-2250 | Medium (IR), Strong (Raman) |
| Ester | C=O Stretch | 1700-1720 | Strong |
| C-O Stretch | 1200-1300 | Strong | |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| C=C Stretch | 1450-1600 | Medium to Strong | |
| C-H Out-of-plane Bend (para) | 800-850 | Strong | |
| Halogen | C-Br Stretch | 600-700 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are investigated using UV-Vis spectroscopy. The spectrum reveals information about the electronic transitions within the molecule, particularly those involving the conjugated system formed by the phenyl ring, the alkyne, and the carbonyl group.
Analysis of Electronic Absorption Spectra
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and the conjugated system. The presence of the bromine atom and the propiolate group influences the position and intensity of these absorption maxima (λmax). Studies on structurally similar compounds, such as chalcones and other propenoate derivatives, provide a basis for interpreting the spectrum. nih.govresearchgate.net The extended conjugation in this molecule is expected to shift the absorption bands to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.
Investigation of Intramolecular Charge Transfer (ICT) Bands
The structure of this compound, with the electron-withdrawing bromophenyl group and the conjugated ester moiety, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. ossila.com This phenomenon involves the redistribution of electron density from a donor part of the molecule to an acceptor part. nih.govrsc.org In this molecule, the bromophenyl ring can act as a π-electron donor and the propiolate group as an acceptor. The presence of ICT can lead to the appearance of new, broad, and often solvent-dependent absorption bands at longer wavelengths. nih.gov The study of ICT is crucial for understanding the photophysical properties of the molecule, which are relevant for applications in materials science and nonlinear optics.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Key fragmentation pathways can be predicted based on the structure and data from analogous compounds like ethyl (E)-3-(4-bromophenyl)-2-propenoate. nist.gov Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) to form the [M-31]⁺ ion, and the loss of the entire methyl ester group (-COOCH₃) to form the [M-59]⁺ ion. Cleavage of the bond between the phenyl ring and the propargyl chain can also occur.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |
| [C₁₀H₇BrO₂]⁺ | 238 | 240 | Molecular Ion (M⁺) |
| [C₉H₄BrO]⁺ | 207 | 209 | Loss of methoxy radical (·OCH₃) |
| [C₈H₄Br]⁺ | 179 | 181 | Loss of methyl propiolate radical (·C≡CCOOCH₃) |
| [C₆H₄Br]⁺ | 155 | 157 | Bromophenyl cation |
X-ray Crystallography
It is anticipated that the molecule would adopt a largely planar conformation to maximize π-system conjugation. The crystal packing is likely to be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the ester carbonyl group and potentially halogen bonding involving the bromine atom. The analysis of similar structures suggests that π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice. nih.gov A detailed single-crystal X-ray diffraction study would be required to definitively determine the bond lengths, bond angles, and packing arrangement of this compound.
Single Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would be required to experimentally determine its crystal system, space group, and unit cell dimensions. This technique provides unequivocal proof of the molecular structure in the solid state. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern obtained is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.
Determination of Solid-State Structural Parameters
Following a successful single-crystal X-ray diffraction experiment, a wealth of structural parameters for this compound would be obtained. This data is typically presented in detailed tables within crystallographic reports.
Computational and Theoretical Investigations of Methyl 3 4 Bromophenyl Prop 2 Ynoate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 3-(4-bromophenyl)prop-2-ynoate, DFT calculations, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to elucidate its structural and electronic properties.
Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study would be to perform a full geometry optimization of the this compound structure. This process seeks the lowest energy arrangement of the atoms in space, corresponding to the molecule's most stable conformation.
Expected Optimized Geometric Parameters (based on related structures):
| Parameter | Expected Value Range | Description |
| C≡C Bond Length | ~1.20 - 1.22 Å | The triple bond of the alkyne group. |
| C-C (Aryl-Alkyne) | ~1.42 - 1.45 Å | The single bond connecting the phenyl ring and the alkyne. |
| C-Br Bond Length | ~1.88 - 1.92 Å | The bond between the aromatic carbon and the bromine atom. |
| C=O Bond Length | ~1.20 - 1.23 Å | The carbonyl double bond in the ester group. |
| C-O (Ester) | ~1.33 - 1.36 Å | The single bond between the carbonyl carbon and the methoxy (B1213986) oxygen. |
| Phenyl C-C | ~1.38 - 1.41 Å | The aromatic carbon-carbon bonds. |
| C-C≡C Bond Angle | ~178° - 180° | The angle defining the linear alkyne unit. |
| Aryl-C-C Angle | ~119° - 121° | The angle at the point of attachment to the phenyl ring. |
This table presents expected values based on typical bond lengths and angles for these functional groups and is not based on specific experimental or computational data for the title compound.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the π-system of the alkyne. The LUMO is anticipated to be distributed over the electron-deficient methyl propiolate group, particularly the carbonyl C=O and the alkyne π* anti-bonding orbitals. A smaller HOMO-LUMO gap would suggest a higher reactivity, indicating that the molecule can be more easily excited.
Expected FMO Properties:
| Property | Expected Characteristic | Significance |
| HOMO Distribution | Concentrated on the 4-bromophenyl ring and C≡C bond. | Indicates the sites most susceptible to electrophilic attack. |
| LUMO Distribution | Concentrated on the propiolate moiety (C≡C and C=O). | Indicates the sites most susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Moderately large. | Suggests good kinetic stability but with accessible reactivity. |
This table describes expected qualitative features and is not based on specific calculated values for the title compound.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (anti-bonds or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack.
For this compound, the MEP map would be expected to show:
Negative potential (red/yellow): Localized around the electronegative oxygen atoms of the carbonyl group and, to a lesser extent, the π-cloud of the alkyne and the bromine atom. These regions are susceptible to electrophilic attack.
Positive potential (blue): Found around the hydrogen atoms and potentially on the carbon atom of the carbonyl group, indicating sites for nucleophilic attack.
The bromine atom would exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding.
Charge distribution analysis provides insight into the partial atomic charges within the molecule, which influences its polarity and reactivity. Both Mulliken and Natural Population Analysis (NPA) methods would be used to calculate these charges, with NPA generally being considered more reliable.
The analysis for this compound would likely reveal:
The oxygen atoms of the ester group would carry the most significant negative charges.
The carbonyl carbon atom would have a substantial positive charge.
The bromine atom would be slightly negative, though less so than the oxygen atoms.
The carbon atoms of the phenyl ring would have varying, smaller charges, with the carbon attached to the bromine being more positive.
Analysis of Partial Density of States (PDOS) and Total Density of States (TDOS) Topology
The analysis of the Total Density of States (TDOS) and Partial Density of States (PDOS) is a quantum mechanical method used to visualize the energy levels of a molecule and the contributions of different atoms or molecular fragments to the molecular orbitals.
Total Density of States (TDOS): The TDOS plot provides a graphical representation of the number of available molecular orbitals at each energy level. For a molecule like this compound, the TDOS spectrum would show the distribution of all its molecular orbitals, with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being a key feature. This HOMO-LUMO gap is crucial for understanding the molecule's electronic properties, chemical reactivity, and kinetic stability.
Partial Density of States (PDOS): The PDOS analysis deconstructs the TDOS into contributions from individual atoms or defined molecular fragments (e.g., the 4-bromophenyl ring, the methyl ester group, the alkyne linker). This allows for a detailed understanding of which parts of the molecule are most involved in specific energy regions, particularly the frontier orbitals (HOMO and LUMO). For this compound, a PDOS analysis would likely reveal that the π-orbitals of the 4-bromophenyl ring and the alkyne bridge contribute significantly to the HOMO, while the LUMO would also have major contributions from these conjugated fragments, indicating the pathway for intramolecular charge transfer.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Methodology Analysis
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis methods that provide a visual representation of electron pairing and localization in a molecule's three-dimensional space. They are valuable for understanding chemical bonding and electron distribution.
Electron Localization Function (ELF): The ELF analysis maps regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. In an ELF map of this compound, distinct basins of high ELF values would appear around the C-C and C-H bonds, the triple bond of the alkyne group, the C=O and C-O bonds of the ester, and the lone pairs on the oxygen and bromine atoms. This provides a clear, visual confirmation of the molecule's bonding structure and the spatial location of its most localized electrons.
Local Orbital Locator (LOL): The LOL methodology offers a complementary view to ELF, highlighting regions where electron density is high relative to a uniform electron gas. It is particularly effective at distinguishing between bonding and non-bonding regions. The LOL analysis for this molecule would clearly delineate the high-electron-density areas of the covalent bonds, especially the π-system of the aromatic ring and the triple bond, from regions of lower electron density.
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis Spectra)
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules, allowing for direct comparison with experimental data. dntb.gov.uaresearchgate.net
NMR Spectra: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, these calculations would be performed on its optimized geometry. The predicted shifts for the aromatic protons, the methyl protons, and the distinct carbon atoms (aromatic, alkyne, carbonyl, and methyl) can be used to assign experimental spectra and confirm the molecular structure. frontiersin.org
IR Spectra: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical Infrared (IR) spectrum. For the target molecule, this would predict characteristic peaks such as the C≡C triple bond stretch, the C=O carbonyl stretch of the ester, C-H stretches of the aromatic ring and methyl group, and C-Br stretching vibrations. Comparing the calculated frequencies (often scaled to correct for computational approximations) with experimental IR data helps validate the computed structure. researchgate.net
UV-Vis Spectra: TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. dergipark.org.tr For this compound, the calculation would yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically π → π* in nature, involving the conjugated system of the bromophenyl ring and the alkyne group. researchgate.net
Thermochemical Property Calculations (e.g., Zero-Point Energy Corrections)
DFT calculations, following a frequency analysis, are used to determine various thermochemical properties of a molecule in its ground state. These calculations are fundamental for understanding the molecule's stability and energy.
Zero-Point Vibrational Energy (ZPVE): This is the residual vibrational energy that a molecule possesses even at a temperature of absolute zero. It is a quantum mechanical effect and is calculated from the computed vibrational frequencies. The ZPVE is a critical correction when determining reaction energies and activation barriers.
Thermal Energy Corrections: These calculations provide corrections to the electronic energy to account for the effects of temperature on the vibrational, rotational, and translational energy of the molecule.
Enthalpy and Gibbs Free Energy: By combining the electronic energy, ZPVE, and thermal corrections, the standard thermodynamic functions like enthalpy (H) and Gibbs free energy (G) can be computed. These values are essential for predicting the spontaneity and thermodynamics of chemical reactions involving this compound.
| Property | Typical Calculated Value | Description |
|---|---|---|
| Zero-point vibrational energy (ZPVE) | Value in kcal/mol or Hartrees | Energy of the molecule at 0 K due to vibrations. |
| Thermal correction to Enthalpy | Value in kcal/mol or Hartrees | Correction to account for thermal population of energy levels. |
| Thermal correction to Gibbs Free Energy | Value in kcal/mol or Hartrees | Correction including both enthalpic and entropic effects. |
Note: This table describes the type of data obtained from thermochemical calculations. Specific values for this compound would require a dedicated computational study.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics and interactions of molecules. nih.govnih.govrsc.orgtaylorfrancis.comnih.gov
For this compound, an all-atom MD simulation would model the behavior of the molecule, either in isolation, in bulk, or in the presence of a solvent. rsc.orgmytribos.org This technique allows for the exploration of the molecule's flexibility, its interactions with its environment, and its time-dependent properties that are not accessible through static quantum mechanical calculations.
Conformational Dynamics and Solvent Interaction Modeling
MD simulations are particularly well-suited for analyzing how a molecule's shape changes over time and how it interacts with its surroundings, such as solvent molecules. researchgate.netillinois.edu
Conformational Dynamics: Although this compound has a relatively rigid core due to the aromatic ring and alkyne group, rotations can occur around the single bonds, such as the C-C bond connecting the ring to the alkyne and the C-O bond of the ester group. An MD simulation would track the torsion angles of these bonds over time, revealing the preferred conformations and the energy barriers between them. This provides insight into the molecule's flexibility and the most probable shapes it adopts at a given temperature.
Solvent Interaction Modeling: Placing the molecule in a simulation box filled with an explicit solvent (e.g., water, ethanol, or cyclohexane) allows for the direct modeling of solute-solvent interactions. The simulation would show how solvent molecules arrange themselves around the solute, forming a solvation shell. By analyzing the radial distribution functions between atoms of the solute and solvent, one can quantify specific interactions, such as potential hydrogen bonding to the ester's carbonyl oxygen or nonpolar interactions with the bromophenyl ring. This is crucial for understanding solubility and how the solvent environment can influence the molecule's conformation and properties.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing insights into close contacts and the nature of crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to show different types of interactions, and two-dimensional "fingerprint plots" that summarize the relative contributions of various interactions.
A review of the scientific literature indicates that specific studies employing Hirshfeld surface analysis and fingerprint plots for this compound have not been reported. Such analyses are contingent on the availability of single-crystal X-ray diffraction data, which is essential for generating the detailed input files required for the calculations. While this analysis is common for understanding the solid-state behavior of organic compounds, it has not yet been applied to this particular propiolate.
Advanced Quantum Chemical Methods Beyond DFT (e.g., Ab Initio Calculations)
To achieve a more profound understanding of molecular systems, computational chemistry employs methods that go beyond the approximations inherent in Density Functional Theory (DFT). Ab initio calculations, derived from the first principles of quantum mechanics, solve the Schrödinger equation to provide highly accurate descriptions of molecular structures, energies, and properties without reliance on empirical parameters. numberanalytics.com These methods are crucial for investigating reaction mechanisms and designing new catalysts. numberanalytics.com
In the study of the broader class of aryl propiolates, to which this compound belongs, advanced computational methods have been utilized to refine the results obtained from DFT. Specifically, high-level coupled-cluster methods, such as the DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations), have been applied. rsc.org This level of theory provides a "gold standard" for computational accuracy and is used to validate the energetic profiles of reaction pathways, ensuring a reliable understanding of the system's reactivity. rsc.org
Computational Elucidation of Reaction Mechanisms and Energetics
Computational studies are instrumental in mapping the complex reaction mechanisms of organic molecules. For the aryl propiolate family, DFT calculations have been a primary tool for exploring reactivity, particularly in reactions involving radicals. rsc.org These theoretical investigations have revealed that the reaction of aryl propiolates can proceed through multiple competing pathways, with the outcome being highly dependent on the specific reaction conditions. rsc.org
A key computational finding is that the regioselectivity of cyclization reactions involving aryl propiolates can be finely tuned. rsc.org Theoretical models demonstrate that different reactive species—radicals versus cations—can lead to distinct products through different mechanistic routes. rsc.org This predictive capability is vital for synthetic chemists aiming to control reaction outcomes for the synthesis of important derivatives like coumarins. rsc.org
Transition State Analysis and Reaction Pathways
Transition state analysis is a cornerstone of computational reaction mechanism studies, allowing for the identification of the highest-energy points along a reaction coordinate and thus determining the feasibility of a proposed pathway. For aryl propiolates reacting with radicals, computational analysis has identified two primary competing mechanisms: Homolytic Aromatic Substitution (HAS) and Electrophilic Aromatic Substitution (EAS). rsc.org
The calculations reveal distinct pathways for these mechanisms:
Ipso-cyclization (via HAS): This pathway involves the initial attack of a radical at the carbon atom of the aromatic ring that is bonded to the propiolate group (ipso position). This is followed by a migration of the ester group to yield a rearranged product. This entire process is a radical-mediated event. rsc.org
Ortho-cyclization (via EAS): This pathway is preferred when the intermediate alkenyl radical is oxidized to a cation. The resulting cation then undergoes an electrophilic attack on the ortho position of the aromatic ring, leading to a different cyclized product without rearrangement. rsc.org
The computational models precisely characterize the transition states for each step, including the initial radical addition, the ester migration, and the subsequent cyclization, providing a detailed map of the potential energy surface.
Table 1: Competing Reaction Pathways for Aryl Propiolates
| Pathway | Key Intermediate | Position of Attack | Final Product |
|---|---|---|---|
| Homolytic Aromatic Substitution (HAS) | Radical | Ipso | Rearrangement Product |
Kinetic and Thermodynamic Considerations
The elucidation of reaction mechanisms is incomplete without considering the kinetic and thermodynamic factors that govern product distribution. Computational chemistry provides the tools to calculate the activation energies (kinetics) and the relative stabilities of reactants, intermediates, and products (thermodynamics).
For aryl propiolates, computational studies have shown that the choice between ipso- and ortho-cyclization is not arbitrary but is controlled by these energetic factors. rsc.org The oxidation of the intermediate radical to a cation is a critical step that switches the reaction from a radical-mediated pathway (HAS) to a cation-mediated one (EAS). rsc.org This implies that the reaction environment, such as the presence of oxidizing agents, can be used to direct the reaction towards the desired product. The calculations of the energy barriers for each pathway allow chemists to predict which product is likely to be favored under a given set of conditions, making it possible to selectively synthesize either the rearranged or the non-rearranged coumarin (B35378) derivatives. rsc.org
Applications of Methyl 3 4 Bromophenyl Prop 2 Ynoate in Advanced Organic Synthesis
Role as a Key Building Block in Complex Molecule Construction
The strategic placement of reactive functional groups makes Methyl 3-(4-bromophenyl)prop-2-ynoate an ideal starting material for the synthesis of intricate organic molecules. The 4-bromophenyl moiety serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or vinyl groups. researchgate.netjocpr.comnih.govnih.govrsc.org The electron-deficient alkyne is a potent Michael acceptor and a reactive partner in cycloaddition reactions, while the methyl ester can be hydrolyzed, reduced, or converted into other functional groups. This combination of features allows for a modular and divergent approach to synthesizing complex targets from a single, readily accessible precursor.
Heterocyclic compounds are of paramount importance in chemistry, forming the core structure of numerous pharmaceuticals, agrochemicals, and natural products. This compound has proven to be an excellent substrate for constructing a variety of these ring systems.
Pyranoquinolone and furoquinolone motifs are present in a range of biologically active compounds. researchgate.netnih.govresearchgate.net The synthesis of these fused heterocyclic systems has been achieved through tandem reactions involving 4-hydroxyquinolone derivatives. While specific literature detailing the use of this compound is not abundant, analogous reactions with similar activated alkynes suggest a viable pathway. For instance, acid-catalyzed reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols proceed through a Friedel-Crafts-type reaction followed by a cyclization step to form pyrano[3,2-c]quinolones. rsc.org It is plausible that this compound could undergo a conjugate addition with the 4-hydroxyquinolone, followed by an intramolecular cyclization to yield the desired pyrano[3,2-c]quinolone core, offering a route to novel derivatives of this important scaffold.
The electron-deficient nature of the alkyne in this compound makes it an excellent electrophile in aza-Michael addition reactions. nih.govmdpi.comresearchgate.netnih.gov This reactivity is fundamental to the synthesis of nitrogen-containing heterocycles like dihydropyrrolones and piperidines. organic-chemistry.orgwikipedia.orgnih.govnih.govrsc.org The reaction with primary or secondary amines leads to the formation of an enamine intermediate. Depending on the structure of the amine used, this intermediate can be designed to undergo subsequent intramolecular cyclization. For example, reaction with an amino ester could, after the initial Michael addition, cyclize to form a dihydropyrrolone ring. Similarly, using a bifunctional amine in a tandem reaction sequence could provide access to substituted piperidine (B6355638) frameworks, which are ubiquitous in pharmaceuticals. nih.gov
The construction of isoxazole (B147169) rings via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classic and highly efficient transformation in organic chemistry. nih.govnih.govrsc.orgresearchgate.netijpca.orgrsc.orgnih.govchem-station.com this compound serves as an excellent dipolarophile in this reaction. The alkyne, being activated by the adjacent ester group, readily reacts with nitrile oxides generated in situ from aldoximes. This reaction is typically highly regioselective, yielding 3,5-disubstituted isoxazoles. This method provides a straightforward entry to a library of 5-(methoxycarbonyl)-3-aryl-isoxazole derivatives bearing the 4-bromophenyl group at the 5-position of the ester moiety, which can be further functionalized. organic-chemistry.org
Conversely, dihydroisoxazole (B8533529) rings (isoxazolines) are typically synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. mdpi.com Therefore, while the title compound is a premier precursor for isoxazoles, it is not the direct substrate for dihydroisoxazole synthesis via this pathway.
Table 1: Potential Isoxazole Derivatives from this compound This interactive table showcases the potential isoxazole products formed from the 1,3-dipolar cycloaddition reaction between this compound and various nitrile oxides generated from corresponding aldoximes.
| Reactant (Aldoxime Precursor) | Generated Nitrile Oxide | Resulting Isoxazole Product Core Structure |
|---|---|---|
| Benzaldoxime | Benzonitrile oxide | Methyl 3-phenyl-5-(4-bromophenyl)isoxazole-4-carboxylate |
| 4-Methoxybenzaldoxime | 4-Methoxybenzonitrile oxide | Methyl 3-(4-methoxyphenyl)-5-(4-bromophenyl)isoxazole-4-carboxylate |
| 4-Nitrobenzaldoxime | 4-Nitrobenzonitrile oxide | Methyl 3-(4-nitrophenyl)-5-(4-bromophenyl)isoxazole-4-carboxylate |
| 2-Thiophenecarbaldoxime | Thiophene-2-carbonitrile oxide | Methyl 3-(thiophen-2-yl)-5-(4-bromophenyl)isoxazole-4-carboxylate |
In medicinal chemistry, the ability to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies is crucial. This compound is an exemplary scaffold for such diversity-oriented synthesis. The 4-bromophenyl group is a versatile handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in modern organic synthesis. researchgate.netjocpr.com Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the substitution of the bromine atom with a vast array of chemical fragments, fundamentally altering the steric and electronic properties of the molecule. nih.govnih.gov This enables chemists to fine-tune the molecule's properties to optimize its interaction with biological targets.
Table 2: Key Transformations for Medicinal Chemistry Applications
| Reaction Type | Reactant Partner | Bond Formed | Significance |
|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | C-C (Aryl-Aryl) | Introduces biaryl motifs common in pharmaceuticals. |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Creates extended conjugated systems. |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Forms aniline (B41778) derivatives, a key pharmacophore. |
| Michael Addition | Nucleophiles (e.g., thiols, amines) | C-S, C-N | Functionalizes the alkyne to form vinyl systems. |
Natural products provide the inspiration for many therapeutic agents and represent challenging synthetic targets that drive innovation in chemistry. nih.govhilarispublisher.comrsc.orgnih.govresearchgate.net While specific examples of the direct incorporation of this compound into a completed total synthesis of a natural product are not widely reported, its value as a versatile C3-synthon is clear. Aryl propiolates are key intermediates in the synthesis of many complex molecules. The functional handles on the title compound allow it to be used in convergent synthetic strategies, where complex fragments are built separately and then joined together. The bromophenyl group allows for late-stage functionalization, a highly desirable strategy in total synthesis that allows for the synthesis of analogues and the confirmation of stereochemistry.
Synthesis of Diverse Heterocyclic Systems
Contribution to the Development of Novel Synthetic Methodologies
The unique structural features of this compound, namely its electron-deficient alkyne core flanked by an ester and a bromophenyl group, position it as a valuable substrate in the development of novel synthetic methodologies. Its reactivity allows for exploration in various facets of advanced organic synthesis, particularly in the realms of asymmetric synthesis and the intricate study of catalytic processes.
Strategies for Asymmetric Synthesis
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sciences. While specific, documented asymmetric syntheses employing this compound are not extensively reported in publicly available literature, its structure as an activated alkyne lends itself to several established strategies for asymmetric transformations. The electron-withdrawing nature of the methyl ester group makes the alkyne susceptible to nucleophilic attack, a common feature exploited in many asymmetric reactions.
One of the primary strategies for the asymmetric functionalization of such alkynes involves chiral catalyst-controlled conjugate addition . In this approach, a chiral catalyst, often a transition metal complex with a chiral ligand or a chiral organocatalyst, coordinates to either the nucleophile or the alkyne substrate. This coordination creates a chiral environment that directs the nucleophilic attack to one of the two prochiral faces of the alkyne, resulting in the preferential formation of one enantiomer of the product.
For a substrate like this compound, a variety of nucleophiles could be employed in such additions, including soft nucleophiles like organocuprates, thiols, and amines. The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For instance, copper complexes with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have proven effective in the asymmetric conjugate addition of organometallic reagents to ynones and ynoates.
Another potential avenue is asymmetric cycloaddition reactions . The alkyne moiety can act as a dienophile or a dipolarophile in reactions such as the Diels-Alder or 1,3-dipolar cycloadditions. The use of a chiral Lewis acid or a chiral organocatalyst can induce enantioselectivity by activating the alkyne in a stereochemically defined manner.
The following table outlines potential asymmetric reactions and the types of chiral catalysts that could be investigated for this compound.
| Reaction Type | Potential Nucleophile/Reactant | Catalyst Class | Potential Chiral Ligands/Catalysts |
| Conjugate Addition | Grignard Reagents, Organozinc Reagents | Transition Metal (e.g., Cu, Rh) | Chiral Phosphines (e.g., BINAP), Chiral N-Heterocyclic Carbenes |
| Michael Addition | Malonates, Thiols, Amines | Organocatalysts | Chiral Amines (e.g., Proline derivatives), Chiral Squaramides |
| Cycloaddition | Dienes, Nitrones, Azides | Lewis Acids, Organocatalysts | Chiral BOX ligands, Chiral Phosphoric Acids |
| Alkynylation | Aldehydes, Ketones | Transition Metal (e.g., Zn, Cu) | Chiral Amino Alcohols, Chiral Diamines |
The development of these asymmetric methodologies would not only provide access to a range of novel chiral building blocks but also contribute to the broader understanding of stereocontrolled transformations involving activated alkynes.
Investigation in Catalytic Cycles and Ligand Design
The study of catalytic cycles provides fundamental insights into reaction mechanisms, catalyst stability, and the origins of selectivity. This compound can serve as a valuable probe substrate for investigating the intricacies of various catalytic cycles. Its well-defined structure and the presence of spectroscopic handles (e.g., the bromine atom for X-ray crystallography, the ester for IR spectroscopy) facilitate detailed mechanistic studies.
In the context of transition metal catalysis, this propiolate can be used to study the elementary steps of a catalytic cycle, such as:
Oxidative Addition: The carbon-bromine bond on the phenyl ring offers a site for oxidative addition by a low-valent metal center, a key step in many cross-coupling reactions.
Carbometalation: The insertion of the alkyne into a metal-carbon or metal-hydride bond is a fundamental step in many alkyne functionalization reactions. acs.org Studying the regioselectivity and stereoselectivity of this step with this compound can provide valuable data.
Reductive Elimination: The final step to release the product and regenerate the catalyst can be monitored, providing information on the catalyst's turnover efficiency.
Furthermore, the electronic and steric properties of this compound can influence the design of new ligands. For a given catalytic transformation, the ligand plays a pivotal role in modulating the reactivity and selectivity of the metal center. By using this specific substrate, researchers can systematically vary the structure of the ligand to optimize reaction outcomes. For example, in a copper-catalyzed asymmetric conjugate addition, the design of ligands with specific steric bulk and electronic properties can be guided by their performance with this standard substrate. The goal is to create a catalyst-substrate interaction that maximizes the energy difference between the transition states leading to the two enantiomers.
The table below summarizes how this compound can be utilized in the investigation of catalytic cycles and ligand design.
| Area of Investigation | Specific Application of the Compound | Information Gained |
| Mechanistic Studies | Substrate in kinetic studies and intermediate trapping experiments. | Elucidation of reaction pathways, identification of rate-determining steps, and characterization of catalytic intermediates. |
| Ligand Development | Standard substrate for screening new chiral and achiral ligands. | Structure-activity and structure-selectivity relationships, leading to the rational design of more efficient and selective catalysts. |
| Catalyst Deactivation Studies | Monitoring catalyst performance over time with this substrate. | Identification of catalyst decomposition pathways and development of more robust catalytic systems. |
| Computational Modeling | Model substrate for theoretical calculations of reaction profiles. | Validation of proposed mechanisms and prediction of the effects of ligand modification on catalyst performance. |
In essence, this compound is not just a precursor for synthesizing other molecules but also a tool for advancing the fundamental principles of catalysis and asymmetric synthesis.
Future Research Directions and Emerging Trends for Methyl 3 4 Bromophenyl Prop 2 Ynoate
Exploration of Unconventional Synthetic Pathways
While traditional cross-coupling reactions like the Sonogashira coupling are standard for synthesizing aryl propiolates, future research is trending towards the development of more novel and efficient "unconventional" methods. These emerging pathways aim to overcome the limitations of classical methods, such as the need for pre-functionalized starting materials and harsh reaction conditions.
A significant area of exploration is the direct C-H alkynylation of arenes. nih.gov Photoredox catalysis, often in combination with transition metals like copper, is a promising strategy that avoids the need for pre-halogenated aromatics. nih.govresearchgate.net This approach utilizes visible light to generate reactive radical intermediates under mild conditions, offering a more atom-economical and sustainable route to compounds like Methyl 3-(4-bromophenyl)prop-2-ynoate. nih.govacs.org
Furthermore, the development of transition-metal-free synthetic routes is a key trend. beilstein-journals.org These methods often rely on the generation of aryl radicals from alternative precursors, such as triarylbismuthines or aryl diazonium salts, which can then be trapped by an alkyne source. beilstein-journals.orgorganic-chemistry.org Research in this area focuses on discovering new reagents and reaction conditions that enable these transformations efficiently and with broad substrate scope. rsc.org
Table 1: Comparison of Conventional and Emerging Synthetic Pathways
| Synthetic Strategy | Description | Potential Advantages | Representative Research Area |
|---|---|---|---|
| Traditional Cross-Coupling (e.g., Sonogashira) | Coupling of an aryl halide (e.g., 1,4-dibromobenzene) with a terminal alkyne (e.g., methyl propiolate) using a palladium/copper catalyst system. | Well-established, reliable for many substrates. | Standard organic synthesis methodologies. |
| Photoredox-Catalyzed C-H Alkynylation | Direct coupling of an aromatic C-H bond with an alkyne source, mediated by a photocatalyst and visible light. nih.gov | Avoids pre-functionalization of the arene, milder reaction conditions, improved atom economy. researchgate.netnih.gov | Visible-light photoredox catalysis. researchgate.net |
| Transition-Metal-Free Arylation | Generation of an aryl radical from a non-halide precursor (e.g., diazonium salt) followed by reaction with an alkyne. organic-chemistry.org | Avoids potentially toxic and expensive transition metal catalysts. beilstein-journals.org | Radical chemistry and organocatalysis. |
Investigation of Undiscovered Reactivity Modes
The unique electronic structure of this compound, featuring an electron-deficient alkyne conjugated to an aromatic ring, makes it a substrate for a wide array of chemical transformations beyond simple coupling reactions. Future investigations will likely focus on discovering and harnessing new reactivity modes.
One major area of interest is its participation in various cycloaddition reactions . As a dipolarophile, it can react with 1,3-dipoles like aryl azides to form substituted triazoles, which are important heterocyclic scaffolds in medicinal chemistry. nih.govnih.gov Theoretical studies, such as those employing Density Functional Theory (DFT), are crucial in predicting the regioselectivity and understanding the molecular mechanisms of these reactions, guiding experimental design. nih.govresearchgate.netmdpi.com
Computational studies are also shedding light on novel radical-mediated cyclizations of aryl propiolates, which can lead to the formation of valuable structures like coumarin (B35378) derivatives. rsc.org These studies reveal how reaction conditions can tune the regioselectivity between different cyclization pathways (e.g., ipso- versus ortho-cyclization), opening up new synthetic possibilities. rsc.org
Furthermore, its role in multicomponent reactions is an emerging trend. These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. nih.gov For instance, this compound can be a key component in one-pot syntheses to generate highly functionalized acrylate (B77674) derivatives. nih.gov The exploration of its reactivity with various nucleophiles and electrophiles in such cascade processes is a fertile ground for future research. nih.gov
Integration with Continuous Flow Chemistry and Automation Technologies
The synthesis of fine chemicals is undergoing a technological revolution, with a shift from traditional batch processing to continuous flow manufacturing. This paradigm shift offers significant advantages in terms of safety, scalability, reproducibility, and process control. The synthesis of this compound is well-suited for adaptation to flow chemistry.
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch methods. mdpi.com For reactions that are highly exothermic or involve hazardous reagents, flow chemistry offers enhanced safety by minimizing the volume of reactive material at any given time.
The integration of automation with flow synthesis platforms represents the next frontier. acm.org Automated systems can perform reaction screening, optimization, and production with minimal human intervention. chemrxiv.orgwiley.com By combining real-time reaction monitoring with feedback algorithms, these systems can rapidly identify optimal conditions, accelerating the development of robust synthetic processes. mdpi.com Future research will focus on developing dedicated flow modules for key reactions in the synthesis of aryl propiolates, such as Sonogashira coupling, and integrating them into fully automated platforms for on-demand synthesis. acm.org
Table 2: Potential Advantages of Flow Chemistry for Aryl Propiolate Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, potential for thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio, enhanced safety. |
| Mass Transfer | Can be inefficient, leading to concentration gradients. | Efficient mixing and mass transfer, leading to more consistent product quality. |
| Scalability | Often requires re-optimization ("scaling-up" issues). | Scalable by running the system for longer periods ("scaling-out"). |
| Safety | Large quantities of hazardous materials processed at once. | Small reaction volumes minimize risk. |
| Process Control | Difficult to precisely control parameters throughout the vessel. | Precise control over temperature, pressure, and residence time. mdpi.com |
Development of Environmentally Benign and Sustainable Synthesis Protocols
In line with the principles of green chemistry, a major thrust of future research is the development of more sustainable methods for preparing this compound. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
The choice of solvent is another critical factor. Future protocols will increasingly move away from traditional volatile organic compounds (VOCs) towards more environmentally friendly alternatives. rsc.org This includes the use of water or mixtures of water and biodegradable organic solvents, which can significantly reduce the environmental impact of the synthesis. rsc.orgrsc.org The development of protocols that work efficiently in these green solvent systems is an active area of investigation. researchgate.net
Expanding Applications in Specialized Organic and Materials Science Research
This compound is not just a synthetic target but a versatile intermediate for creating more complex and functional molecules. Its dual functionality—a reactive alkyne and a modifiable aryl bromide—makes it a valuable building block in both organic synthesis and materials science.
In organic synthesis , the compound serves as a precursor to a wide range of heterocyclic compounds and complex natural product analogues. chemimpex.com The alkyne moiety can participate in cycloaddition reactions to build ring systems, while the aryl bromide can be used in further cross-coupling reactions to introduce additional complexity.
In materials science , aryl propiolates are valuable monomers for the synthesis of functional polymers. For example, they can undergo metal-free "click" polymerization with azides to produce poly(aroxycarbonyltriazole)s, a class of polyesters with tunable properties. rsc.orgscilit.com The resulting polymers can have applications in areas such as fluorescent sensors or degradable materials. rsc.org The presence of the bromo-substituent offers a handle for post-polymerization modification, allowing for the fine-tuning of material properties. Furthermore, related compounds can be used to prepare dynamic covalent polymer networks, where the reversible formation of disulfide bonds from arylthiols allows for the creation of adaptable and responsive materials like nanoparticles and hydrogels. rsc.org
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(4-bromophenyl)prop-2-ynoate, and how can reaction yields be improved?
The compound is typically synthesized via Sonogashira coupling or alkyne carboxylation. A robust method involves reacting 4-bromophenylacetylene with methyl chloroformate in the presence of a palladium catalyst. Key optimization steps include:
- Catalyst selection : Pd(PPh₃)₂Cl₂/copper iodide systems enhance coupling efficiency.
- Solvent choice : THF or DMF at 60–80°C improves reaction kinetics.
- Purification : Column chromatography (cyclohexane/ethyl acetate gradient) isolates the product with >90% purity. Monitoring reaction progress via TLC and characterizing intermediates with -NMR (e.g., alkyne proton at δ 3.0–3.5 ppm) ensures reproducibility .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- NMR Spectroscopy :
- -NMR: The methyl ester group appears as a singlet at δ 3.8–3.9 ppm, while aromatic protons (4-bromophenyl) resonate at δ 7.4–7.6 ppm. The alkyne proton is absent due to symmetry.
- -NMR: The carbonyl carbon (ester) appears at δ 165–170 ppm, and the alkyne carbons at δ 85–90 ppm.
- IR Spectroscopy : Strong absorbance at ~2218 cm (C≡C stretch) and ~1707 cm (ester C=O) confirms functional groups.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Q. What are the reactivity patterns of the alkyne and ester moieties in this compound?
- Alkyne Reactivity : The terminal alkyne undergoes Huisgen cycloaddition (click chemistry) with azides, enabling bioconjugation. It is also prone to oxidation (e.g., to diketones under acidic conditions).
- Ester Reactivity : Hydrolysis with NaOH yields the carboxylic acid derivative, while transesterification with alcohols (e.g., ethanol) produces alternative esters. Kinetic studies show pH-dependent hydrolysis rates .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Discrepancies in unit cell parameters or hydrogen bonding networks often arise from:
- Polymorphism : Screening crystallization conditions (solvent, temperature) identifies stable polymorphs.
- Twinned crystals : SHELXD/SHELXL software (via twin law refinement) corrects for pseudo-symmetry in diffraction data .
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) interprets intermolecular interactions, such as C–H···O bonds between ester groups and aromatic hydrogens .
Q. What computational methods predict the compound’s reactivity in click chemistry or enzyme inhibition?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model alkyne-azide transition states.
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinity to biological targets like kinases or phosphatases.
- QSAR Models : Correlate electronic descriptors (HOMO/LUMO energies) with experimental IC values for activity prediction .
Q. How can mechanistic insights into its biological activity (e.g., cytotoxicity) be validated experimentally?
- In vitro assays : Dose-response curves (IC) against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays.
- Metabolite profiling : LC-MS identifies hydrolysis products (e.g., free carboxylic acid) in cell lysates.
- Target identification : Competitive binding assays (SPR or ITC) confirm interactions with enzymes like tyrosinase or cytochrome P450 .
Methodological Considerations
- Synthetic Challenges : Trace moisture deactivates palladium catalysts; rigorous drying of solvents/reagents is critical.
- Crystallography Pitfalls : High-resolution data (<1.0 Å) reduce ambiguity in hydrogen atom positioning.
- Biological Studies : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays with triplicate replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
